Cas no 885325-91-7 (1-2-(Trimethylsilyl)ethoxymethyl-1H-pyrazol-3-amine)

1-2-(Trimethylsilyl)ethoxymethyl-1H-pyrazol-3-amine is a versatile intermediate in organic synthesis, particularly valued for its role in the protection of amine functionalities. The trimethylsilylethoxymethyl (SEM) group enhances stability under various reaction conditions, allowing selective deprotection when required. This compound is useful in heterocyclic chemistry, facilitating the synthesis of complex pyrazole derivatives. Its robust protecting group ensures compatibility with a range of reagents, including strong bases and nucleophiles. The SEM-protected amine also exhibits improved solubility in organic solvents, streamlining purification and handling. Researchers favor this reagent for its reliability in multi-step syntheses, particularly in pharmaceutical and agrochemical applications where controlled amine reactivity is critical.
1-2-(Trimethylsilyl)ethoxymethyl-1H-pyrazol-3-amine structure
885325-91-7 structure
Product Name:1-2-(Trimethylsilyl)ethoxymethyl-1H-pyrazol-3-amine
CAS No:885325-91-7
MF:C9H19N3OSi
MW:213.352162599564
MDL:MFCD24623294
CID:2111620
PubChem ID:57562604
Update Time:2025-05-20

1-2-(Trimethylsilyl)ethoxymethyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrazol-3-amine
    • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine
    • SY260546
    • A1-43442
    • W12303
    • CS-0091549
    • DA-30038
    • 1-{[2-(trimethylsilyl)ethoxy]methyl}pyrazol-3-amine
    • 1((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine
    • 1-(2-trimethylsilylethoxymethyl)pyrazol-3-amine
    • AKOS027256025
    • TQP1408
    • 1-(2-Trimethylsilylethoxymethyl) pyrazol-3-amine
    • SCHEMBL401354
    • MFCD24623294
    • 885325-91-7
    • AS-55013
    • C9H19N3OSi
    • INNWNVHAODOBFW-UHFFFAOYSA-N
    • 1-2-(Trimethylsilyl)ethoxymethyl-1H-pyrazol-3-amine
    • MDL: MFCD24623294
    • Inchi: 1S/C9H19N3OSi/c1-14(2,3)7-6-13-8-12-5-4-9(10)11-12/h4-5H,6-8H2,1-3H3,(H2,10,11)
    • InChI Key: INNWNVHAODOBFW-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C)CCOCN1C=CC(N)=N1

Computed Properties

  • Exact Mass: 213.129738772g/mol
  • Monoisotopic Mass: 213.129738772g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 305.2±27.0 °C at 760 mmHg
  • Flash Point: 138.4±23.7 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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1-2-(Trimethylsilyl)ethoxymethyl-1H-pyrazol-3-amine Suppliers

Amadis Chemical Company Limited
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(CAS:885325-91-7)1-2-(Trimethylsilyl)ethoxymethyl-1H-pyrazol-3-amine
Order Number:A1060359
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:53
Price ($):488.0/199.0
Email:sales@amadischem.com

Additional information on 1-2-(Trimethylsilyl)ethoxymethyl-1H-pyrazol-3-amine

1-2-(Trimethylsilyl)ethoxymethyl-1H-pyrazol-3-amine: A Comprehensive Overview

The compound with CAS No. 885325-91-7, commonly referred to as 1-2-(Trimethylsilyl)ethoxymethyl-1H-pyrazol-3-amine, has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of pyrazole, a heterocyclic aromatic compound with two nitrogen atoms in its five-membered ring structure. The presence of the trimethylsilyl group and the ethoxymethyl substituent introduces unique electronic and steric properties, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of 1H-pyrazol-3-amine derivatives in drug discovery and catalysis. The trimethylsilyl group, known for its strong electron-donating ability, enhances the reactivity of the pyrazole ring, making it an ideal candidate for exploring novel chemical transformations. Moreover, the ethoxymethyl substituent introduces additional functionality, such as improved solubility and stability in organic solvents, which are crucial for practical applications.

One of the most promising areas of research involving this compound is its role in asymmetric catalysis. Scientists have demonstrated that 1H-pyrazol-3-amine derivatives can act as effective ligands in transition metal-catalyzed reactions, enabling the synthesis of enantioselective products. The incorporation of the trimethylsilyl group further enhances the ligand's ability to stabilize metal centers, leading to higher catalytic efficiency and selectivity.

In addition to its catalytic applications, 1H-pyrazol-3-amine derivatives have shown potential in medicinal chemistry. Researchers have explored their ability to inhibit key enzymes involved in various disease pathways, such as kinases and proteases. The unique combination of the trimethylsilyl and ethoxymethyl groups allows for fine-tuning of pharmacokinetic properties, making this compound a valuable lead for drug development.

From a synthetic perspective, the preparation of 1H-pyrazol-3-amine derivatives has been optimized through various methodologies. Recent advancements include one-pot synthesis routes that utilize microwave-assisted reactions or continuous flow chemistry. These methods not only improve reaction efficiency but also reduce environmental impact, aligning with green chemistry principles.

The structural versatility of this compound also extends to its applications in materials science. For instance, researchers have investigated its use as a precursor for constructing functional polymers and hybrid materials. The ability to modify the substituents on the pyrazole ring provides a platform for designing materials with tailored properties, such as high thermal stability or enhanced electronic conductivity.

Furthermore, computational studies have provided deeper insights into the electronic structure and reactivity of 1H-pyrazol-3-amine derivatives. Density functional theory (DFT) calculations have revealed that the trimethylsilyl group significantly alters the electron density distribution on the pyrazole ring, enhancing its nucleophilic character. This understanding has been instrumental in guiding experimental designs for new chemical reactions.

In conclusion, 1H-pyrazol-3-amines, particularly those bearing a trimethylsilyl ethoxymethyl substituent (CAS No. 885325-91-7), represent a class of compounds with diverse applications across multiple disciplines. Their unique chemical properties and synthetic flexibility make them invaluable tools for advancing modern chemistry research.

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Amadis Chemical Company Limited
(CAS:885325-91-7)1-2-(Trimethylsilyl)ethoxymethyl-1H-pyrazol-3-amine
A1060359
Purity:99%/99%
Quantity:1g/250mg
Price ($):488.0/199.0
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